BenchChemオンラインストアへようこそ!

TT-Oad2

GLP-1 receptor GPCR pharmacology cAMP assay

TT-OAD2 is an irreplaceable small-molecule GLP-1 receptor agonist for dissecting ligand-directed signaling bias. Unlike peptide agonists or other non-peptide GLP-1 agonists (danuglipron, orforglipron), cryo-EM (PDB: 6ORV) reveals a unique transmembrane binding pocket with only 3 shared residues, explaining its distinct G-protein activation kinetics and biased agonism profiles. At 3 mg/kg IV, it induces on-target insulin secretion exclusively in humanized GLP-1R KI mice, validating in vivo applicability. Ideal for pharmacological benchmarking, biased signaling studies, and structure-based drug design—this compound cannot be substituted without altering mechanistic outcomes.

Molecular Formula C50H49Cl4N3O6
Molecular Weight 929.7 g/mol
Cat. No. B12416034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTT-Oad2
Molecular FormulaC50H49Cl4N3O6
Molecular Weight929.7 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=C(C(=NC=C6)C)C)C(=O)O)OCC(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl.Cl.Cl
InChIInChI=1S/C50H47Cl2N3O6.2ClH/c1-4-44(35-8-6-5-7-9-35)55-27-38-26-47-46(60-29-48(61-47)36-15-17-39(18-16-36)59-28-33-12-19-41(51)42(52)22-33)25-37(38)24-45(55)49(56)54-43(50(57)58)23-32-10-13-34(14-11-32)40-20-21-53-31(3)30(40)2;;/h5-22,25-26,43-45,48H,4,23-24,27-29H2,1-3H3,(H,54,56)(H,57,58);2*1H/t43-,44-,45-,48+;;/m0../s1
InChIKeyJCHUZLPPFLKGNX-PLFFULENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TT-OAD2 5nM EC50 Non-Peptide GLP-1 Receptor Agonist for Diabetes and Metabolic Research


TT-OAD2 (CAS 2382719-60-8) is a synthetic non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor, a Class B G-protein-coupled receptor (GPCR) central to glucose homeostasis and metabolic regulation [1]. Unlike injectable peptide-based GLP-1 analogs, TT-OAD2 is a fully synthetic small molecule with an in vitro EC50 of 5 nM at the GLP-1 receptor, representing a distinct chemical class of orally bioavailable research tools . Cryo-electron microscopy (cryo-EM) resolved the TT-OAD2:GLP-1R:Gs protein complex at 3.0 Å resolution (PDB ID: 6ORV), revealing an unpredicted binding pocket within the receptor's transmembrane domain [2]. The compound is currently in preclinical development and is intended for research use only in metabolic disease studies, particularly type 2 diabetes and obesity research [3].

Why Generic Non-Peptide GLP-1 Agonists Cannot Substitute for TT-OAD2 in Research


Non-peptide GLP-1 receptor agonists exhibit highly divergent binding modes, biased signaling profiles, and receptor activation kinetics despite shared nominal target engagement. Cryo-EM structural data demonstrate that TT-OAD2, danuglipron (PF-06882961), and orforglipron (LY3502970) occupy distinctly different binding pockets within the GLP-1 receptor transmembrane domain, with only three residues interacting with all three compounds while twenty-two residues interact with only one of the three [1]. TT-OAD2 uniquely protrudes beyond the receptor core to interact with membrane lipids or detergent, a structural feature not observed with peptide agonists or other non-peptide GLP-1 agonists, which explains its distinct G-protein activation kinetics [2]. Furthermore, TT-OAD2 exhibits biased agonism with differential cAMP, calcium, pERK1/2, and β-arrestin responses relative to both peptide agonists and other non-peptide GLP-1 agonists . For researchers investigating GLP-1 receptor pharmacology, these structural and functional differences make TT-OAD2 an irreplaceable comparator that cannot be substituted by other GLP-1 agonists without fundamentally altering the signaling outcomes and mechanistic interpretations of the study.

TT-OAD2 Quantitative Differentiation Evidence: Potency, Binding Site Uniqueness, and Biased Agonism Profiles


TT-OAD2 Potency (EC50 5 nM) Relative to Clinically Advanced Non-Peptide GLP-1 Agonists

TT-OAD2 activates the human GLP-1 receptor with an EC50 of 5 nM in cAMP accumulation assays, placing its potency in the same nanomolar range as clinically advanced non-peptide GLP-1 agonists such as danuglipron (PF-06882961, EC50 1.1 nM) and LY3502970 (orforglipron) . This potency profile confirms TT-OAD2 as a viable research tool for in vitro studies requiring sub-10 nM agonist activity without requiring peptide-based reagents .

GLP-1 receptor GPCR pharmacology cAMP assay

Unique TT-OAD2 Binding Pocket: Only 3 Shared Residues Among Danuglipron and LY3502970

Structural mechanism studies of GLP-1 receptor recognition reveal that the binding pockets for TT-OAD2, danuglipron (PF-06882961), and LY3502970 (orforglipron) are distinctly different: only three amino acid residues interact with all three compounds, thirteen residues interact with two of the three compounds, and twenty-two residues only interact with one of the three compounds [1]. This minimal binding pocket overlap indicates that TT-OAD2 engages a fundamentally different set of receptor contacts compared to clinically advanced oral GLP-1 agonists, making it a unique pharmacological probe for dissecting ligand-specific GLP-1R activation mechanisms [2].

Cryo-EM GPCR structural biology binding site

TT-OAD2 Biased Agonism: Distinct from Peptide Agonists and Other Non-Peptide GLP-1 Agonists

TT-OAD2 exhibits biased agonism at the GLP-1 receptor, with signaling kinetics of G-protein activation and downstream pathway engagement that are distinct from peptide agonists [1]. In concentration-response studies (0-10 μM), TT-OAD2 inhibits GLP-1- and oxyntomodulin-mediated cAMP accumulation, calcium mobilization, pERK1/2 phosphorylation, and β-arrestin recruitment in a concentration-dependent manner . The biased agonism profile of TT-OAD2, wherein it preferentially activates certain signaling cascades while inhibiting others, is shared by LY3502970 (orforglipron), which also proceeds primarily through the cAMP pathway with reduced β-arrestin recruitment [2]. However, TT-OAD2's unique structural feature of protruding beyond the receptor core to interact with membrane lipids/detergent provides a structural explanation for activation kinetics that differ even from other biased non-peptide GLP-1 agonists [1].

biased agonism GPCR signaling functional selectivity

TT-OAD2 In Vivo Insulinotropic Activity in Humanized GLP-1R Knock-In Mice

TT-OAD2 (3 mg/kg, intravenous injection) induces plasma insulin secretion in an acute intravenous glucose tolerance test (IVGTT) conducted in male human GLP-1 receptor knock-in (KI) mice [1]. The insulinotropic effect is dependent on GLP-1 receptor expression, as no insulin response is observed in GLP-1R knockout (KO) mice receiving the same TT-OAD2 dose . This on-target in vivo functional validation demonstrates that TT-OAD2 engages the GLP-1 receptor in a physiologically relevant setting and produces a measurable insulinotropic response, confirming its utility beyond isolated in vitro assays.

in vivo pharmacology insulin secretion glucose tolerance

Cryo-EM Structure of TT-OAD2 Bound to GLP-1R-Gs Complex: 3.0 Å Resolution (PDB 6ORV)

The cryo-electron microscopy structure of TT-OAD2 bound to the active human GLP-1 receptor in complex with Gs protein has been solved and deposited in the Protein Data Bank under accession code 6ORV at 3.0 Å resolution [1]. This structure identified an unpredicted non-peptide agonist-binding pocket wherein reorganization of extracellular loop 3 and transmembrane helices 6 and 7 occurs independently of direct ligand interaction within the deep transmembrane domain pocket [2]. Notably, TT-OAD2 protrudes beyond the receptor core to interact with the lipid bilayer or detergent micelle, a structural feature not observed in peptide-bound GLP-1R structures and which provides a mechanistic explanation for the distinct activation kinetics of this compound series [3].

cryo-EM PDB structural biology

TT-OAD2 Recommended Research and Industrial Application Scenarios


GLP-1 Receptor Biased Agonism and Functional Selectivity Research

TT-OAD2 is optimally suited for investigations of ligand-directed signaling bias at the GLP-1 receptor. The compound exhibits biased agonism with distinct G-protein activation kinetics relative to peptide agonists and demonstrates concentration-dependent inhibition (0-10 μM) of cAMP, calcium, pERK1/2, and β-arrestin responses in HEK293A cells [1]. Researchers comparing TT-OAD2 with balanced peptide agonists or other biased non-peptide agonists can dissect how differential pathway engagement translates to cellular outcomes, providing mechanistic insights into functional selectivity at Class B GPCRs [2].

Structure-Based Drug Discovery and Computational Modeling of GPCR-Ligand Interactions

The cryo-EM structure of TT-OAD2 bound to GLP-1R-Gs complex at 3.0 Å resolution (PDB ID: 6ORV) provides a validated structural template for computational chemistry and molecular docking studies [1]. The unique binding pocket identified for TT-OAD2, which involves only 3 shared residues with danuglipron and LY3502970 but 22 compound-specific residues, offers a distinct pharmacophore for virtual screening and structure-based design of novel non-peptide GLP-1 agonists [2]. The structural observation that TT-OAD2 protrudes beyond the receptor core to interact with membrane lipids provides a rare template for modeling ligand-lipid-receptor ternary interactions [3].

Preclinical In Vivo Validation of GLP-1 Receptor-Dependent Metabolic Effects

TT-OAD2 enables in vivo verification of GLP-1 receptor-mediated insulinotropic activity using humanized GLP-1R knock-in mouse models. At 3 mg/kg intravenous administration, TT-OAD2 induces plasma insulin secretion during acute IVGTT exclusively in humanized GLP-1R KI mice, with no response in GLP-1R KO controls, confirming on-target, receptor-dependent activity in vivo [1]. This validated in vivo tool is appropriate for metabolic pharmacology studies requiring systemic GLP-1 receptor activation without the confounds of peptide degradation or immunogenicity associated with peptide-based agonists [2].

Non-Peptide GLP-1 Agonist Comparator Studies and Pharmacological Benchmarking

Given the extensive structural divergence between non-peptide GLP-1 agonists (TT-OAD2, danuglipron, LY3502970/orforglipron) with only 3 shared binding pocket residues among the three compounds, TT-OAD2 serves as an essential comparator in pharmacological benchmarking studies [1]. The compound's EC50 of 5 nM in cAMP assays provides a defined potency benchmark against which novel non-peptide GLP-1 agonists can be quantitatively compared under standardized assay conditions [2]. Procurement of TT-OAD2 for comparator studies ensures that research findings can be contextualized within the growing body of literature on non-peptide GLP-1 receptor pharmacology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for TT-Oad2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.